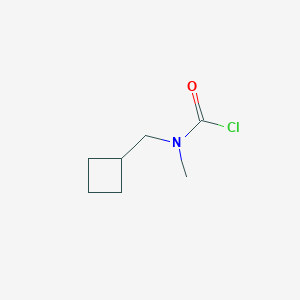

![molecular formula C27H23FN2O5S2 B2957260 Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 690643-86-8](/img/structure/B2957260.png)

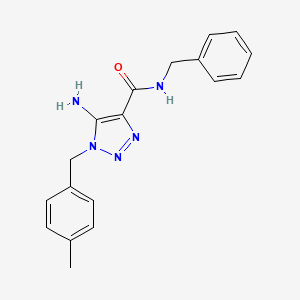

Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C27H23FN2O5S2 and its molecular weight is 538.61. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory Applications

Thiophene derivatives, such as the one mentioned, have been reported to possess significant anti-inflammatory properties. These compounds can be designed to target specific inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs. The sulfonylamino group in the compound could be responsible for inhibiting enzymes or signaling molecules involved in the inflammatory response .

Antipsychotic Potential

The structural complexity of the compound suggests potential activity in the central nervous system. Thiophene derivatives have been explored for their antipsychotic effects, which could be beneficial in treating disorders like schizophrenia. The dimethylphenyl group might interact with dopamine receptors, modulating neurotransmitter activity .

Anti-Arrhythmic Properties

Compounds containing thiophene rings have shown promise as anti-arrhythmic agents. They can be investigated for their ability to stabilize heart rhythm by affecting ion channels within cardiac cells. The benzoyl and sulfonylamino groups may contribute to this activity by binding to and modulating the function of these channels .

Antioxidant Effects

The presence of a thiophene core in the molecule indicates potential antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. Research could focus on how this compound scavenges free radicals or upregulates the body’s own antioxidant defenses .

Antimicrobial Activity

Thiophene derivatives have been studied for their antimicrobial effects against a range of pathogens. The compound could be synthesized and tested against bacteria, fungi, and viruses to determine its efficacy and mechanism of action. The fluorophenyl group might enhance its penetration into microbial cells .

Kinase Inhibition

Kinases are enzymes that play a vital role in signaling pathways within cells. The compound’s structure suggests it could be a kinase inhibitor, which has implications in treating cancers and other diseases where kinase activity is dysregulated. The carboxylate group might be key in binding to the ATP-binding site of kinases .

Estrogen Receptor Modulation

Some thiophene derivatives act as modulators of estrogen receptors, which could have applications in hormone-related conditions. The compound could be explored for its potential to either mimic or block the action of estrogen, depending on the substitution pattern on the thiophene ring .

Material Science Applications

Beyond medicinal chemistry, thiophene derivatives are also valuable in material science. They can be used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The specific substituents on the thiophene ring, such as the 4-fluorophenyl group, could influence the electronic properties of the material .

Safety and Hazards

As a research-grade product, this compound is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.

Future Directions

Thiophene and its derivatives, including this compound, have shown promising pharmacological characteristics, making them an important focus in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties, attracting great interest in both industry and academia . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity could be a potential future direction .

properties

IUPAC Name |

methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23FN2O5S2/c1-16-4-5-17(2)23(14-16)37(33,34)30-21-12-8-19(9-13-21)25(31)29-26-24(27(32)35-3)22(15-36-26)18-6-10-20(28)11-7-18/h4-15,30H,1-3H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXUWTCGALUBAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[[4-[(2,5-dimethylphenyl)sulfonylamino]benzoyl]amino]-4-(4-fluorophenyl)thiophene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2957180.png)

![2-Cyclopropyl-5-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2957186.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2957187.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2957189.png)

![5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2957199.png)

![3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2957200.png)